molecular formula C8H12N4O2S B2686270 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone CAS No. 714278-21-4

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone

Cat. No. B2686270
CAS RN: 714278-21-4
M. Wt: 228.27
InChI Key: IUQZOHQPMQLNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing nitrogen, sulfur, and carbon atoms . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole was fully investigated in the absence and presence of electrochemically generated p-benzoquinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary based on its specific structure. For example, 2-(5-Amino-1,3,4-thiadiazol-2-yl)-phenol, a compound that contains the 1,3,4-thiadiazole scaffold, has a molecular weight of 193.23 and is a yellow to brown solid .

Safety And Hazards

The safety and hazards of a compound depend on its specific structure. For instance, 2-(5-Amino-1,3,4-thiadiazol-2-yl)-phenol is moderately toxic and can cause eye and skin irritation .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve designing and synthesizing new derivatives with improved pharmacological activities. For example, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been designed, synthesized, and evaluated in vitro for their urease inhibitor activities .

properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-8-11-10-6(15-8)5-7(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQZOHQPMQLNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone

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